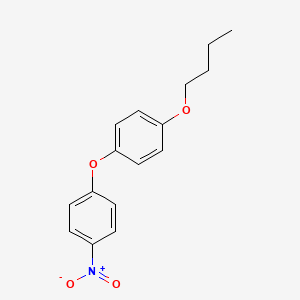

1-Butoxy-4-(4-nitrophenoxy)benzene

Description

Properties

CAS No. |

62248-42-4 |

|---|---|

Molecular Formula |

C16H17NO4 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

1-(4-butoxyphenoxy)-4-nitrobenzene |

InChI |

InChI=1S/C16H17NO4/c1-2-3-12-20-14-8-10-16(11-9-14)21-15-6-4-13(5-7-15)17(18)19/h4-11H,2-3,12H2,1H3 |

InChI Key |

QZTITDNIXJPMDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Physical and Chemical Properties

The compound exhibits several notable physicochemical properties that influence its synthesis and applications:

Synthetic Approaches to this compound

Williamson Ether Synthesis Pathway

The Williamson ether synthesis represents a classical approach for preparing diaryl ethers like this compound. This method typically involves the reaction of 4-butoxyphenol with 1-fluoro-4-nitrobenzene or 4-chloronitrobenzene in the presence of a base.

Based on analogous synthesis procedures for similar compounds, the following reaction scheme can be proposed:

Preparation of 4-butoxyphenol intermediate

- Reaction of hydroquinone with 1-bromobutane in the presence of a base (potassium hydroxide or potassium carbonate)

- Formation of the phenoxide ion that attacks the alkyl halide

- Isolation of 4-butoxyphenol by extraction and purification

Diaryl ether formation

- Reaction of 4-butoxyphenol with activated 4-nitrohalobenzene (typically 4-fluoronitrobenzene) in a polar aprotic solvent

- Base-mediated nucleophilic aromatic substitution

- Purification by crystallization or column chromatography

The reaction conditions typically employ polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, with potassium carbonate or cesium carbonate as the base.

Phase Transfer Catalysis Method

Phase transfer catalysis (PTC) provides an efficient alternative for the synthesis of this compound, particularly when dealing with the solubility issues of inorganic bases in organic solvents. Drawing from the methodology described for similar compounds, a PTC approach offers several advantages including milder reaction conditions and improved yields.

The procedure involves:

- Generation of the phenoxide anion in the aqueous phase using potassium hydroxide

- Transfer of the phenoxide ion to the organic phase by a quaternary ammonium salt catalyst

- Reaction with the electrophile (4-nitrohalobenzene) in the organic phase

- Isolation of the product by simple extraction

The reaction parameters for a typical PTC synthesis based on similar compounds would be:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Base | KOH (solid or 50% aqueous) | Generation of phenoxide ion |

| Phase Transfer Catalyst | Tetrabutylammonium bromide or MPTC | Ion transfer enhancement |

| Stirring Speed | 600 rpm | Optimal interfacial contact |

| Temperature | 60°C | Increased reaction rate |

| Solvent System | Chlorobenzene/water | Efficient phase separation |

| Reaction Time | 2-4 hours | Complete conversion |

Multi-site phase transfer catalysts (MPTC) such as N1,N2-dibenzyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium dibromide have shown superior catalytic activity for similar reactions, suggesting potential application for our target compound synthesis.

Stepwise Nucleophilic Aromatic Substitution Approach

Another viable synthetic route involves a stepwise nucleophilic aromatic substitution approach. This method is particularly effective when working with nitro-substituted aryl halides, as the nitro group activates the aromatic ring toward nucleophilic attack.

The synthesis can be accomplished through the following sequence:

Preparation of 4-nitrophenol

- Starting from nitration of phenol or reduction of 4-nitroanisole

- Purification by crystallization

Reaction with 4-butoxyphenol

- Formation of the diaryl ether linkage via base-mediated coupling

- Optimization of reaction conditions to favor diaryl ether formation over competing O-alkylation

This approach has been used for structurally similar compounds like 1-t-butyl-4-(4-nitrophenoxy)benzene with good yields (79%).

Comparative Analysis of Preparation Methods

Each synthetic approach offers distinct advantages and limitations when preparing this compound:

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Williamson Ether Synthesis | - Well-established methodology - Accessible reagents - Scalable |

- Harsh conditions - Side reactions possible |

65-85% |

| Phase Transfer Catalysis | - Milder conditions - Faster reaction rates - Reduced waste generation |

- Requires PTC agent - May need optimization |

70-90% |

| Palladium-Catalyzed Coupling | - Modern, selective approach - Works with challenging substrates |

- Expensive catalysts - Air/moisture sensitivity |

75-95% |

| Stepwise Nucleophilic Substitution | - Selective for activated systems - Good functional group tolerance |

- Multiple steps - May require protection/deprotection |

60-80% |

Characterization and Analytical Data

The successful synthesis of this compound should be confirmed by comprehensive analytical characterization. Based on data for structurally related compounds, the following spectroscopic properties would be expected:

Spectroscopic Data

| Analytical Method | Expected Characteristics |

|---|---|

| 1H NMR | δ 0.95-1.00 (t, 3H, -CH3), 1.45-1.55 (m, 2H, -CH2-), 1.70-1.80 (m, 2H, -CH2-), 3.90-4.00 (t, 2H, -OCH2-), 6.80-7.00 (m, 4H, aromatic CH), 7.20-7.30 (m, 2H, aromatic CH), 8.10-8.20 (m, 2H, aromatic CH adjacent to NO2) |

| 13C NMR | δ 13.5-14.0 (CH3), 19.0-19.5 (CH2), 31.0-31.5 (CH2), 67.5-68.5 (OCH2), 114.5-116.5 (aromatic CH), 121.0-122.0 (aromatic CH), 125.5-126.5 (aromatic CH adjacent to NO2), 141.5-142.5 (C-NO2), 151.5-152.5 (C-O), 156.5-157.5 (C-O), 163.0-164.0 (C-O) |

| IR | 3100-3000 cm-1 (aromatic C-H stretch), 2960-2870 cm-1 (aliphatic C-H stretch), 1590-1580 cm-1 and 1510-1500 cm-1 (aromatic C=C stretch), 1520-1510 cm-1 and 1345-1335 cm-1 (NO2 asymmetric and symmetric stretch), 1250-1230 cm-1 and 1040-1020 cm-1 (C-O-C stretch) |

| Mass Spectrometry | m/z 287 [M]+, molecular ion peak corresponding to C16H17NO4 |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed to confirm the purity of the synthesized compound. Typical conditions might include:

- HPLC: C18 reverse-phase column, acetonitrile/water gradient, UV detection at 254 nm

- GC: DB-5 column, temperature programming from 100°C to 280°C at 10°C/min, FID or MS detection

Process Optimization and Scale-up Considerations

When scaling up the synthesis of this compound for larger production, several factors should be considered:

Environmental Impact Reduction

Process modifications to reduce environmental impact include:

- Replacement of hazardous solvents with greener alternatives

- Implementation of catalyst recycling procedures

- Development of continuous flow processes to reduce waste generation

- Recovery and reuse of reaction media where possible

Yield Optimization Strategies

Based on analogous reactions, the following strategies can enhance yield and purity:

- Precise control of reaction stoichiometry

- Optimization of base strength and concentration

- Selection of appropriate phase transfer catalysts for PTC methods

- Careful management of reaction temperature profiles

- Implementation of efficient work-up and purification procedures

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The butoxy group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

Reduction of the nitro group: Produces 1-butoxy-4-(4-aminophenoxy)benzene.

Substitution reactions: Can yield various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-Butoxy-4-(4-nitrophenoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butoxy-4-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The butoxy group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 1-Nitro-4-(4-nitrophenoxy)benzene (CAS Not Specified)

- Structure : Contains two nitro groups (one on each benzene ring) instead of a butoxy group.

- Key Differences: The absence of an alkoxy chain reduces lipophilicity. Crystallizes in monoclinic polymorphs (space groups P2₁/c and C2/c), with molecular packing stabilized by C–H⋯O hydrogen bonds. The dihedral angle between aromatic rings is 56.14°, and nitro groups are nearly coplanar with the benzene rings (inclinations <10°), influencing π-π stacking and solid-state reactivity .

b. 2,4-Dichloro-1-(4-nitrophenoxy)benzene (Nitrofen; CAS Not Specified)

- Structure : Chlorine substituents at the 2- and 4-positions on one benzene ring.

- Key Differences: The electron-withdrawing chlorine atoms enhance herbicide activity but increase toxicity. Banned in the EU due to carcinogenicity (Category 2) and reproductive toxicity .

- Applications: Historical use as a herbicide, now restricted. Highlights the trade-off between efficacy and safety in nitro-phenoxy compounds.

c. 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene (3k)

- Structure: Features a chlorobenzyl group linked via a methylene bridge to the 4-nitrophenoxy moiety.

- Key Differences: The –CH₂– spacer increases conformational flexibility compared to the rigid diaryl ether structure of 1-butoxy-4-(4-nitrophenoxy)benzene. This may alter reactivity in Mitsunobu esterification or other synthetic pathways .

d. 1-Isooctyl-4-(4-nitrophenoxy)benzene (CAS 68958-53-2)

- Structure : Branched isooctyl (–O–C₈H₁₇) chain instead of butoxy.

- Key Differences : The longer, branched alkoxy group significantly enhances lipophilicity, likely improving membrane permeability in agrochemical applications. However, increased steric bulk may reduce crystallinity compared to the linear butoxy chain .

Toxicity and Regulatory Status

- This compound: No direct toxicity data available. However, the absence of chlorine substituents (unlike nitrofen) may reduce carcinogenic risk.

- Nitrofen: Prohibited due to carcinogenicity (EC Category 2) and developmental toxicity .

- 1-Nitro-4-(4-nitrophenoxy)benzene: Limited toxicity data; primarily studied for crystallography.

Q & A

Q. What are the optimal synthetic routes for 1-Butoxy-4-(4-nitrophenoxy)benzene via nucleophilic aromatic substitution?

- Methodological Answer : A common approach involves reacting 4-nitrophenol with a butoxy-substituted aryl halide under basic conditions. For example, sodium hydride (NaH) in DMF can deprotonate the phenol, forming a phenoxide nucleophile that attacks the aryl halide. Key steps include:

- Dropwise addition of 4-nitrophenol to NaH in DMF at 20°C to generate the phenoxide.

- Subsequent reaction with 1-bromo-4-butoxybenzene at elevated temperatures (e.g., 95°C) to drive substitution .

- Purification via trituration with Et₂O/hexane yields the product. Monitor reaction progress using TLC and confirm purity via H-NMR (e.g., δ 3.83 ppm for methoxy in analogous compounds) .

Q. How can conflicting NMR data (e.g., splitting patterns) be resolved during characterization?

- Methodological Answer : Overlapping signals in H-NMR often arise from similar electronic environments. To resolve ambiguities:

- Use 2D NMR techniques (COSY, HSQC) to assign coupled protons and verify connectivity.

- Compare experimental data with computed chemical shifts (DFT calculations) or literature analogs (e.g., δ 6.93–8.18 ppm for aromatic protons in 1-methoxy-4-(4-nitrophenoxy)benzene) .

- Consider variable-temperature NMR to distinguish dynamic effects from static splitting .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence crystallographic packing?

- Methodological Answer : X-ray diffraction studies reveal that substituent orientation dictates intermolecular interactions. For example:

- In analogous compounds (e.g., 1-nitro-4-(4-nitrophenoxy)benzene), aromatic rings tilt at ~56°, with nitro groups forming C–H···O hydrogen bonds (3.86–9.65° angles) to adjacent molecules, creating 3D networks .

- Refinement using SHELXL (via SHELX software suite) is critical for modeling thermal motion and disorder. Key parameters: , , and S = 1.06 for high-resolution data .

- Compare packing motifs with computational models (Mercury 4.0) to assess van der Waals interactions and π-stacking .

Q. What computational methods predict electronic properties, and how do they align with experimental UV-Vis data?

- Methodological Answer :

- TD-DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute excited states. The nitrophenoxy group typically shows strong absorption at ~350 nm due to π→π* transitions.

- Experimental Validation : Compare with UV-Vis spectra in solvents of varying polarity (e.g., λ_max shifts in DMSO vs. hexane indicate solvatochromism).

- Discrepancies may arise from solvent effects or aggregation, requiring correction via implicit solvation models (e.g., PCM) .

Q. How can polymorphism affect the compound’s physicochemical stability?

- Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) identifies stable forms. Key analyses:

- DSC/TGA : Detect phase transitions (e.g., melting points varying by 5–10°C between polymorphs).

- PXRD : Compare experimental patterns with simulated data (e.g., monoclinic vs. orthorhombic systems) .

- Stability studies under accelerated conditions (40°C/75% RH) assess hygroscopicity and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.